3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

LogP Chromatographic retention Hydrogen bonding

3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-67-5), also referred to as PDP, is a pyrido[1,2-a]pyrimidin-4-one derivative bearing a hydroxyethyl substituent at the C-3 position and a methyl group at C-2. It possesses a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 41078-67-5
Cat. No. B185293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS41078-67-5
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)CCO
InChIInChI=1S/C11H12N2O2/c1-8-9(5-7-14)11(15)13-6-3-2-4-10(13)12-8/h2-4,6,14H,5,7H2,1H3
InChIKeyJLSMWTJTTSMNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-67-5): Core Intermediate in Atypical Antipsychotic Synthesis


3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-67-5), also referred to as PDP, is a pyrido[1,2-a]pyrimidin-4-one derivative bearing a hydroxyethyl substituent at the C-3 position and a methyl group at C-2. It possesses a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol [1]. The compound serves as a critical intermediate in the multi-step synthesis of paliperidone and risperidone—atypical antipsychotic agents used in the treatment of schizophrenia and related disorders [2]. Its unsaturated pyrido[1,2-a]pyrimidin-4-one core distinguishes it from the corresponding 6,7,8,9-tetrahydro analogs, while the C-3 hydroxyethyl group provides a versatile synthetic handle absent in the unsubstituted parent scaffold.

Why 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Simply Replaced by Chloroethyl or Unsubstituted Analogs


The C-3 substituent on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold fundamentally governs downstream synthetic utility and physicochemical behavior. The hydroxyethyl group at C-3 of CAS 41078-67-5 provides a hydrogen-bond-donating alcohol handle (one HBD, LogP = 0.473) that enables distinct derivatization chemistry—esterification, oxidation, silyl protection—inaccessible to the chloroethyl analog (CAS 41078-70-0, zero HBD), which is restricted to nucleophilic displacement [1]. Conversely, the parent scaffold 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lacks any C-3 functional handle entirely, requiring metal-catalyzed C–H activation for further elaboration [2]. The unsaturated pyrido ring system additionally differentiates the compound from its 6,7,8,9-tetrahydro congeners (e.g., CAS 66698-27-9), which exhibit altered conformational preferences and are catalogued as risperidone impurities rather than productive intermediates [3]. These structural distinctions have direct consequences for reaction planning, purification strategy, and regulatory compliance in pharmaceutical intermediate procurement.

Quantitative Differentiation Evidence for 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Closest Structural Analogs


LogP Differentiation: Hydroxyethyl (LogP 0.473) vs. Chloroethyl Analog — Impact on Chromatographic Retention and Aqueous Workup

The target compound (CAS 41078-67-5) exhibits a measured/calculated LogP of 0.473, reflecting the hydrophilicity contributed by the C-3 hydroxyethyl hydroxyl group [1]. The closest analog, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0, MW 222.67), lacks a hydrogen bond donor and bears a more lipophilic chlorine atom, resulting in a higher predicted LogP (approximately 1.5–2.0 by structural estimation) [2]. This LogP differential of approximately 1.0–1.5 log units translates to markedly different retention behavior on reverse-phase HPLC columns and divergent partitioning during aqueous-organic extraction workflows.

LogP Chromatographic retention Hydrogen bonding Physicochemical profiling

C-3 Synthetic Handle Reactivity: Hydroxyethyl Group Enables Derivatization Pathways Inaccessible to the Chloroethyl Analog

The primary hydroxyl group in the C-3 hydroxyethyl side chain of CAS 41078-67-5 permits a broad spectrum of subsequent transformations—including esterification with acyl chlorides or carboxylic acids, oxidation to the corresponding aldehyde or carboxylic acid, sulfonylation to mesylates/tosylates for improved leaving-group capacity, and silyl ether protection for orthogonal synthetic strategies. In contrast, the chloroethyl analog (CAS 41078-70-0) is functionally limited to nucleophilic displacement reactions (SN₂) with amine, thiol, or alkoxide nucleophiles, and cannot participate in oxidative or acylative transformations without prior chloride displacement [1]. The parent scaffold 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lacks any C-3 substituent and requires palladium-catalyzed C–H activation (Pd(OAc)₂, AgOAc, O₂ atmosphere, 80–110 °C) to install substituents at the C-3 position [2].

Derivatization Hydroxyl functionalization Esterification Oxidation Protecting group chemistry

Metal-Free C-3 Chalcogenation Yields: Scaffold Class Achieves up to 95% Yield for Sulfenylation and 93% for Selenylation at C-3

A 2021 methodology paper demonstrated that 4H-pyrido[1,2-a]pyrimidin-4-ones bearing a 2-methyl substituent (the same scaffold core as CAS 41078-67-5) undergo metal-free C-3 chalcogenation with iodine (I₂, 50 mol%) and K₂S₂O₈ (2 equiv.) in acetonitrile at room temperature, delivering 3-ArS derivatives in up to 95% isolated yield and 3-ArSe derivatives in 81–93% yield for methyl-substituted substrates [1]. This reaction proceeds under mild conditions, can be executed on gram scale, and tolerates broad functional group diversity—including halogen substituents (F, Cl, Br) at the C-6 position that serve as handles for subsequent cross-coupling [1]. Prior Pd-catalyzed methods for C-3 functionalization of this scaffold required elevated temperatures (80–110 °C), stoichiometric metal oxidants (AgOAc), and inert atmosphere handling [2].

C–H functionalization Metal-free synthesis Sulfenylation Selenylation Late-stage diversification

Commercial Purity and Process Reproducibility: NLT 98% Purity with Validated Chromatographic Separation Methods

Multiple commercial suppliers list CAS 41078-67-5 at a minimum purity specification of NLT 98% (HPLC) [1]. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (adaptable to MS-compatible formic acid for LC-MS applications) has been established for this specific compound, with scalability from analytical to preparative separation demonstrated [2]. The 9-benzyloxy derivative of this compound (CAS 1008796-22-2), a downstream protected intermediate in the paliperidone pathway, is supplied with detailed characterization data compliant with USP/EP regulatory guidelines for reference standard use [3]. In contrast, the chloroethyl analog (CAS 41078-70-0) as a reactive alkylating agent presents more stringent handling and storage requirements that may complicate routine laboratory procurement.

Purity specification HPLC Quality control Pharmaceutical intermediate Procurement specification

Process-Scale Crystalline Intermediate Production: 9-Hydroxy Derivative Achieves 73.6% Yield and >97% Purity at Industrial Scale

Although direct process data for the non-hydroxylated target compound (CAS 41078-67-5) is not publicly reported, the closely related 9-hydroxy derivative—9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one—has been demonstrated at industrial production scale. The Janssen Pharmaceutica patent (US 20070260061 / US 7,723,518 B2) reports that this compound, which differs from the target only by an additional hydroxyl group at the 9-position, is obtained as a crystalline solid in 73.6% isolated yield (lab scale, 164.2 g) with >97% purity (LC % w/w), residual 2-acetylbutyrolactone below detection limit (0%), and residual starting material at 0.85%. Across 35 full-scale production batches, the average yield was 67.0% with purity exceeding 97% and residual 2-acetylbutyrolactone averaging only 0.14% [1]. This compound is a key intermediate for paliperidone and paliperidone palmitate [2].

Process chemistry Crystallization Paliperidone synthesis Scale-up Industrial intermediate

Optimal Procurement and Application Scenarios for 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-67-5)


Pharmaceutical Intermediate Procurement for Paliperidone/Risperidone Synthetic Pathways

CAS 41078-67-5 is the preferred starting material for constructing the 9-benzyloxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one protected intermediate (CAS 1008796-22-2), a key precursor in the paliperidone synthetic sequence. The hydroxyethyl group at C-3 serves as the latent ethyl linker that ultimately connects the pyridopyrimidinone core to the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety in the final API. The demonstrated process robustness of the structurally analogous 9-hydroxy compound (73.6% crystalline yield, >97% purity at multi-kilogram scale) supports the scalability of this scaffold class, while the established HPLC method on Newcrom R1 columns provides a validated quality control framework. The non-alkylating nature of the hydroxyethyl group also simplifies storage and handling compared to the chloroethyl analog (CAS 41078-70-0), which is a reactive alkylating agent requiring controlled storage conditions. [1][2]

Medicinal Chemistry Scaffold Diversification via C-3 Functionalization

For medicinal chemistry programs exploring pyrido[1,2-a]pyrimidin-4-one-based bioactive molecules—including SHP2 allosteric inhibitors (IC₅₀ values reaching 0.104 μM for optimized derivatives), CXCR3 antagonists, HLE inhibitors, and 5-HT₆ antagonists—CAS 41078-67-5 provides a pre-functionalized scaffold with a C-3 hydroxyethyl group that can be directly elaborated through esterification, oxidation, or sulfonylation without requiring metal-catalyzed C–H activation. Alternatively, the metal-free C-3 chalcogenation method (I₂/K₂S₂O₈, room temperature, up to 95% yield) enables direct installation of diverse S-aryl or Se-aryl substituents at C-3 for structure-activity relationship exploration, avoiding palladium contamination that could confound biological assay results. This compound thus serves as a versatile entry point for both divergent and late-stage diversification strategies. [3][4]

Analytical Reference Standard and Impurity Profiling for Risperidone/Paliperidone Quality Control

The tetrahydro analog of CAS 41078-67-5 (CAS 66698-27-9) is catalogued as Risperidone Hydroxyethyl Impurity (Risperidone Impurity 4) and is used as a reference standard in pharmaceutical quality control. The unsaturated parent compound (CAS 41078-67-5) itself serves as a process intermediate marker and potential impurity tracer in the earlier stages of the paliperidone synthetic pathway. Its distinct LogP (0.473 vs. higher values for the tetrahydro analog) and unique UV chromophore (aromatic pyrido[1,2-a]pyrimidin-4-one core) enable unambiguous chromatographic resolution from both the tetrahydro impurity and the chloroethyl intermediate. The validated HPLC separation method published by SIELC provides a ready-to-implement analytical protocol for quantifying this compound in reaction mixtures and final API batches. [5][6]

Materials Science: Precursor to Blue-Emitting Luminescent Pyridopyrimidinones

The 9-hydroxy derivative of CAS 41078-67-5 exhibits intense blue photoluminescence at 432 nm upon excitation at 323 nm in the solid state, with an electroluminescent device (ITO/I + PMMA/Ag configuration) achieving a maximum brightness of 289 cd/m². The crystal structure reveals near-coplanar conjugated rings (average dihedral angle 1.621°) stabilized by an extensive hydrogen-bonding network (N–H···O, O–H···O, C–H···O) and π–π stacking interactions (average interplanar distance 3.3680 Å). While these photophysical data are reported for the 9-hydroxy analog, the structural homology with CAS 41078-67-5 suggests that the non-hydroxylated parent compound may serve as a precursor for synthesizing tailored luminescent materials through C-9 functionalization, leveraging the established Pd-catalyzed C–H alkenylation and metal-free C-3 chalcogenation methodologies for systematic optoelectronic property tuning. [7]

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